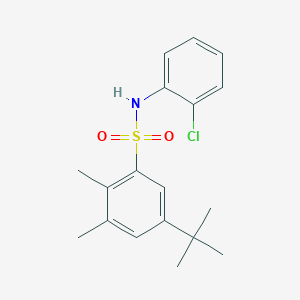
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide, also known as TCMDC-143248, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been studied extensively. It has been found to inhibit the activity of certain enzymes and receptors in the body, which play a role in various physiological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide have been studied in various in vitro and in vivo experiments. It has been found to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases. It has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models, making it a safe compound to work with. However, one of the limitations of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the study of the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the study of the compound's mechanism of action and its interaction with various enzymes and receptors in the body can provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 2-chloro-N-(4,4-dimethylpentan-2-yl)benzenesulfonamide with 2,3-dimethylphenylmagnesium bromide. The resulting product is then treated with tert-butylamine to yield 5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide. Other methods involve the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in treating neurodegenerative diseases and metabolic disorders.
Propriétés
Formule moléculaire |
C18H22ClNO2S |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
5-tert-butyl-N-(2-chlorophenyl)-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO2S/c1-12-10-14(18(3,4)5)11-17(13(12)2)23(21,22)20-16-9-7-6-8-15(16)19/h6-11,20H,1-5H3 |
Clé InChI |
AOZPQAYWXNFTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2Cl)C |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-isopropylphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281058.png)
![Isopropyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281060.png)


![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281074.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281077.png)


![N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281083.png)
![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)